(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone
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Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on pyridine derivatives, which share a structural resemblance to the chemical compound , indicates potential antimicrobial applications. A study by Patel et al. (2011) demonstrated that amide derivatives synthesized from benzothiazoles and pyridine carboxylic acids exhibited variable and modest activity against bacteria and fungi. This suggests that similar compounds could be explored for their antimicrobial properties, potentially leading to new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Agents
Derivatives of pyridine and triazine, closely related to the query compound, have been explored for their anticonvulsant activities. Malik and Khan (2014) synthesized a series of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives, demonstrating significant anticonvulsant effects in the maximal electroshock (MES) test, with some compounds showing higher protective indexes than phenytoin. This suggests potential applications of structurally similar compounds in developing new anticonvulsant drugs (Malik & Khan, 2014).
Receptor Binding and Pharmacological Profiles
Compounds structurally similar to the query chemical have been evaluated for their receptor binding capabilities and pharmacological profiles. Research on cannabinoids and their receptors, for example, has revealed complex interactions that influence therapeutic outcomes, including antiemetic and motor depressant actions. While the specific chemical structure was not directly studied, insights into receptor interactions and pharmacological effects from related compounds suggest potential research applications in understanding receptor dynamics and developing therapeutic agents (Darmani, 2001).
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-20(16-13-15-5-3-4-8-25(15)22-16)23-9-11-24(12-10-23)21(27)19-14-28-17-6-1-2-7-18(17)29-19/h1-2,6-7,13,19H,3-5,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDDHTHPEZRIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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